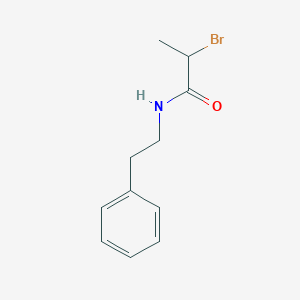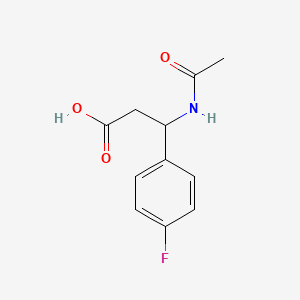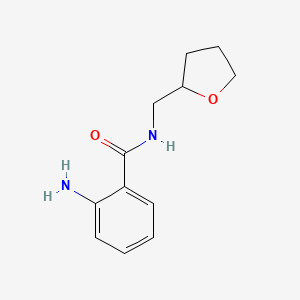
2-Bromo-N-phenethyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-phenethyl-propionamide is represented by the linear formula C11H14BrNO . The InChI code for this compound is 1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The melting point of 2-Bromo-N-phenethyl-propionamide is 92 degrees Celsius . Its molecular weight is 256.14 .Aplicaciones Científicas De Investigación
Medicine
Scientific Field
Medicine Application Summary: In medicine, 2-Bromo-N-phenethyl-propionamide is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted with other pharmacophores to create new molecules with potential therapeutic effects. Methods of Application: The compound is typically used in organic synthesis reactions such as nucleophilic substitution, where it reacts with nucleophiles to replace the bromine atom. Reaction conditions are carefully controlled, often requiring inert atmospheres and specific temperatures. Results and Outcomes: The synthesis of new compounds has led to the development of molecules with promising biological activities. Quantitative data from bioassays and statistical analyses of pharmacokinetic parameters are used to evaluate the efficacy of these new entities .
Agriculture
Scientific Field
Agriculture Application Summary: In agriculture, this compound may serve as a chemical intermediate for the development of novel agrochemicals such as pesticides or herbicides. Methods of Application: Similar to medicinal applications, synthetic organic chemistry techniques are employed to derive new compounds. These are then tested in field trials to assess their effectiveness and environmental impact. Results and Outcomes: The outcomes are measured by the yield of crops, resistance to pests, and the environmental persistence of the compounds. Statistical analyses of field trial data provide insights into the practical applications of these agrochemicals .
Environmental Science
Scientific Field
Environmental Science Application Summary: This compound’s derivatives could be used to remove pollutants from the environment or as indicators of environmental quality. Methods of Application: Derivatives of 2-Bromo-N-phenethyl-propionamide might be used in filtration systems or as reagents in environmental testing procedures. Results and Outcomes: The efficiency of pollutant removal or the sensitivity of detection methods are quantified and statistically analyzed to determine the compound’s applicability in environmental science .
Biochemistry
Scientific Field
Biochemistry Application Summary: In biochemistry, the compound is used in the study of enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog. Methods of Application: It is introduced into enzymatic reactions under controlled conditions to observe its interaction with the enzyme of interest. Results and Outcomes: The interaction is quantified using techniques like spectrophotometry or chromatography, and the data is analyzed to understand the compound’s biochemical behavior .
Pharmacology
Scientific Field
Pharmacology Application Summary: 2-Bromo-N-phenethyl-propionamide is investigated for its pharmacological properties, including its metabolism and potential side effects. Methods of Application: Pharmacokinetic and pharmacodynamic studies are conducted, often involving animal models, to assess the compound’s behavior in biological systems. Results and Outcomes: The compound’s absorption, distribution, metabolism, and excretion (ADME) profiles are established, providing valuable data for further drug development processes .
This analysis provides a detailed overview of the diverse applications of 2-Bromo-N-phenethyl-propionamide in various scientific fields, highlighting the methods and outcomes associated with each application. The compound’s versatility as a chemical intermediate offers numerous possibilities for research and development in these areas.
Proteomics
Scientific Field
Proteomics Application Summary: In proteomics, this compound is used to study protein interactions and modifications. It can act as a building block for synthesizing peptides or probe molecules. Methods of Application: Synthesis of peptide analogs involves incorporating 2-Bromo-N-phenethyl-propionamide into peptide chains using solid-phase peptide synthesis techniques. The bromine atom allows for further modifications post-synthesis. Results and Outcomes: The synthesized peptides are analyzed using mass spectrometry to determine their structure and interaction with other proteins. Quantitative proteomic analyses provide insights into the biological processes involved .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: This compound is utilized as a standard or reference material in chromatography and mass spectrometry for the identification and quantification of complex mixtures. Methods of Application: It is used to calibrate instruments and validate methods by comparing the known properties of 2-Bromo-N-phenethyl-propionamide with the sample under analysis. Results and Outcomes: The accuracy and precision of analytical methods are improved, as evidenced by the consistency of measurements and the reliability of data obtained from calibration curves .
Chemical Engineering
Scientific Field
Chemical Engineering Application Summary: In chemical engineering, the compound is involved in process optimization studies for the large-scale synthesis of pharmaceuticals and agrochemicals. Methods of Application: Reaction engineering principles are applied to scale up the synthesis process from the laboratory to industrial levels, optimizing parameters such as reaction time, temperature, and catalyst concentration. Results and Outcomes: The scale-up process is evaluated based on the yield, purity, and cost-effectiveness of the production. Statistical process control techniques are used to monitor and improve the manufacturing process .
Nanotechnology
Scientific Field
Nanotechnology Application Summary: 2-Bromo-N-phenethyl-propionamide may be used in the synthesis of nanomaterials or as a functional group in self-assembling monolayers on surfaces. Methods of Application: Nanoparticle synthesis can involve the use of this compound as a precursor. It can also be used to modify surfaces to create specific interactions at the nanoscale. Results and Outcomes: The properties of the nanomaterials, such as size distribution, surface charge, and reactivity, are characterized using techniques like electron microscopy and zeta potential measurements. The effectiveness of surface modifications is assessed through adsorption studies .
Pharmacogenomics
Scientific Field
Pharmacogenomics Application Summary: The compound’s role in pharmacogenomics involves studying genetic variations that affect drug response and metabolism. Methods of Application: Genetic assays are conducted to understand how different genotypes metabolize 2-Bromo-N-phenethyl-propionamide and its derivatives. Results and Outcomes: The data collected helps in predicting individual responses to drugs and in the development of personalized medicine strategies. This is quantified through pharmacokinetic modeling and statistical genetic analysis .
Toxicology
Scientific Field
Toxicology Application Summary: Toxicological studies assess the safety profile of 2-Bromo-N-phenethyl-propionamide and its metabolites. Methods of Application: In vitro and in vivo studies are conducted to determine the compound’s toxicity, including its potential carcinogenicity, teratogenicity, and mutagenicity. Results and Outcomes: The toxicological impact is measured by LD50 values, no-observed-adverse-effect levels (NOAEL), and other biomarkers of toxicity. These studies are crucial for ensuring the safety of the compound for human use .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGVWQHKDRIQKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-phenethyl-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)





![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)

